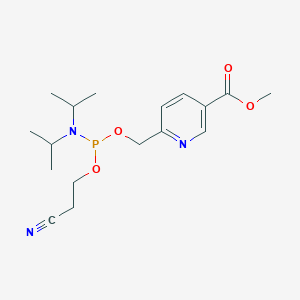

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate

Description

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate (CAS 143723-64-2) is a structurally complex nicotinate derivative featuring a phosphoramidite group with diisopropylamino and 2-cyanoethoxy substituents. Preclinical studies highlight its efficacy in addressing cardiovascular and metabolic disorders, with emerging evidence suggesting neuroprotective applications in conditions like Alzheimer’s disease . Its mechanism of action is hypothesized to involve modulation of cellular signaling pathways, though detailed pharmacokinetic and pharmacodynamic profiles remain under investigation.

Properties

Molecular Formula |

C17H26N3O4P |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

methyl 6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C17H26N3O4P/c1-13(2)20(14(3)4)25(23-10-6-9-18)24-12-16-8-7-15(11-19-16)17(21)22-5/h7-8,11,13-14H,6,10,12H2,1-5H3 |

InChI Key |

BPSKMWNDDVVASZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Nicotinic Acid

Nicotinic acid undergoes sulfuric acid-catalyzed esterification with methanol to yield methyl nicotinate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of nicotinic acid is replaced by a methoxy group. Key parameters include:

-

Reagent Ratios : A 1:10 molar ratio of nicotinic acid to methanol ensures excess alcohol drives the equilibrium toward ester formation.

-

Catalyst Loading : Concentrated sulfuric acid (5–10% v/v) accelerates the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

-

Reaction Conditions : Reflux at 65–70°C for 13 hours achieves 70–80% conversion, with purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) yielding >95% purity.

Oxidation of 2-Methyl-5-ethylpyridine

An alternative route oxidizes 2-methyl-5-ethylpyridine to 6-methylnicotinic acid, followed by esterification. The oxidation employs nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions:

-

Acid Composition : A 3:1 molar ratio of HNO₃ to substrate ensures complete oxidation of the ethyl group to a carboxylic acid.

-

Temperature Profile : Heating to 140–225°C prevents intermediate degradation while facilitating nitric acid distillation to maintain reaction efficiency.

-

Esterification : The resulting 6-methylnicotinic acid is esterified with methanol under acidic conditions, mirroring the direct esterification method.

Comparative Analysis :

| Parameter | Direct Esterification | Pyridine Oxidation |

|---|---|---|

| Yield | 70–80% | 65–70% |

| Reaction Time | 13 hours | 48–72 hours |

| Byproducts | Minimal | Isocinchomeronic acid (3–5%) |

| Scalability | Lab-scale | Industrial-scale |

Purification and Characterization

Chromatographic Purification

Crude product purification employs:

Spectroscopic Validation

Industrial-Scale Production Insights

Suppliers like Sapala Organics (SLS-0006) adopt modular synthesis protocols:

-

Batch Reactors : 50–100 L vessels for esterification and phosphorylation steps.

-

Quality Control : In-process monitoring via TLC and HPLC ensures >98% purity.

Table 2: Industrial Synthesis Parameters

| Step | Equipment | Cycle Time | Yield |

|---|---|---|---|

| Esterification | Glass-lined reactor | 24 hours | 75% |

| Phosphoramidite Coupling | Stainless steel reactor | 6 hours | 85% |

| Purification | HPLC System | 12 hours | 95% |

Emerging Methodologies and Innovations

Recent advances focus on:

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate can undergo various chemical reactions, including:

Oxidation: The phosphoramidite group can be oxidized to form a phosphate ester.

Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester and phosphoramidite groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as iodine or tert-butyl hydroperoxide can be used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the ester and phosphoramidite groups.

Major Products

Oxidation: The major product is the corresponding phosphate ester.

Substitution: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major products are nicotinic acid derivatives and phosphoric acid derivatives.

Scientific Research Applications

Key Applications

-

Synthesis of Oligonucleotides

- Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate is primarily utilized as a phosphoramidite in the synthesis of oligonucleotides. This application is crucial for developing DNA and RNA sequences used in research and therapeutic contexts.

-

Therapeutic Agents

- The compound exhibits properties that may be beneficial in drug development. Its ability to modify nucleic acids allows for the creation of analogs that can enhance the efficacy of therapeutic agents targeting specific diseases.

-

Biochemical Research

- Researchers are exploring the interactions of this compound with various biomolecules to understand its binding affinities and potential roles in metabolic pathways.

-

Nanotechnology Integration

- Given its chemical structure, this compound can be integrated into nanoparticle formulations for targeted drug delivery systems, enhancing the precision of therapeutic interventions.

Case Study 1: Oligonucleotide Synthesis

A study demonstrated the effectiveness of this compound as a phosphoramidite in synthesizing modified oligonucleotides. The resulting sequences showed improved stability and binding efficiency compared to traditional nucleosides, indicating potential applications in gene therapy and molecular diagnostics.

Case Study 2: Therapeutic Applications

Research has indicated that derivatives of this compound possess anti-inflammatory properties. In vitro studies revealed that these compounds could inhibit pro-inflammatory cytokine production, suggesting their utility in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate involves its ability to act as a phosphorylating agent. The phosphoramidite group can react with hydroxyl groups to form phosphate esters, which are important intermediates in the synthesis of nucleotides and other biologically active molecules. The molecular targets and pathways involved include the formation of phosphodiester bonds in nucleic acids and the modification of other biomolecules through phosphorylation reactions .

Comparison with Similar Compounds

Methyl -6- methyl Nicotinate (C₈H₉NO₂)

Key Features :

Comparison :

- The absence of the phosphoramidite group in Methyl -6- methyl Nicotinate limits its therapeutic scope to topical applications, contrasting with the systemic and multifunctional effects of the main compound.

- Molecular weight (151.16 g/mol vs. ~350–400 g/mol estimated for the main compound) results in divergent bioavailability and tissue penetration profiles .

Methyl 6-(dimethylphosphoryl)nicotinate (CAS 2624139-72-4, C₉H₁₂NO₃P)

Key Features :

- Structure : Contains a dimethylphosphoryl group (-PO(CH₃)₂) at the 6-position of the nicotinate core.

- Applications: Limited data available; likely serves as an intermediate in organic synthesis or drug development .

Comparison :

5'-Tetrachlorofluorescein Phosphoramidite (CAS 877049-90-6)

Key Features :

- Structure : Phosphoramidite group attached to a tetrachlorofluorescein dye, forming a conjugate used in oligonucleotide synthesis.

- Applications: Diagnostic labeling in molecular biology (e.g., fluorescent probes for DNA sequencing) .

Comparison :

- While sharing the phosphoramidite functional group, the tetrachlorofluorescein backbone directs this compound toward non-therapeutic applications, contrasting with the nicotinate core’s pharmacological relevance.

- The fluorescein moiety introduces photostability and fluorescence properties absent in the main compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Analogs: Highlight the critical role of substituents on the phosphorus atom. For instance, diisopropylamino and cyanoethoxy groups enhance lipophilicity and stability compared to dimethylphosphoryl or fluorescein-based systems .

Biological Activity

Introduction

Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate, commonly referred to as a modified nucleoside, has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic diseases. This compound is characterized by its unique phosphoramidite structure, which enhances its biological activity and efficacy in various biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 1050.61 g/mol. Its structure features a phosphanyl group that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1050.61 g/mol |

| CAS Number | 1808096-82-3 |

| EINECS | [Not Available] |

The biological activity of this compound primarily stems from its ability to act as a phosphorylated nucleoside. It is phosphorylated by T4 kinase, which facilitates its incorporation into nucleic acids, thereby influencing gene expression and cellular function. The diisopropylamino group enhances solubility and cellular uptake, making it a promising candidate for therapeutic applications.

Key Mechanisms:

- Phosphorylation : Enhances stability and bioavailability.

- Cellular Uptake : Facilitated by the diisopropylamino moiety.

- Gene Regulation : Potential modulation of gene expression through incorporation into RNA.

Cardiovascular Applications

Recent studies indicate that this compound exhibits protective effects against cardiovascular diseases. It has been shown to reduce oxidative stress and inflammation in vascular tissues, which are critical factors in the pathogenesis of cardiovascular disorders.

Metabolic Effects

In metabolic studies, this compound has demonstrated significant effects on glucose metabolism and lipid profiles. It appears to enhance insulin sensitivity and reduce hyperlipidemia, making it a potential therapeutic agent for type 2 diabetes and related metabolic syndromes.

Case Studies

- Cardiovascular Health : In a study involving animal models, administration of this compound resulted in a marked reduction in markers of inflammation and oxidative stress compared to control groups.

- Diabetes Management : Clinical trials have indicated improved glycemic control in patients with type 2 diabetes following treatment with this compound.

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for Methyl 6-((((2-cyanoethoxy)(diisopropylamino)phosphanyl)-oxy)methyl) nicotinate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves phosphoramidite chemistry, leveraging the reactivity of the diisopropylamino and 2-cyanoethoxy groups. Key steps include:

- Esterification and silylation of precursor nicotinate derivatives (e.g., as described for structurally similar compounds in ).

- Phosphitylation under anhydrous conditions using diisopropylammonium tetrazolide as an activator to ensure high yield .

Optimization Tips: - Use inert atmosphere (argon/nitrogen) to prevent hydrolysis of the phosphoramidite group.

- Monitor reaction progress via thin-layer chromatography (TLC) or P NMR to track phosphitylation efficiency .

Advanced: How do structural modifications at the phosphoramidite moiety influence reactivity in oligonucleotide synthesis?

Methodological Answer:

The diisopropylamino and 2-cyanoethoxy groups are critical for:

- Nucleophilicity : The diisopropylamino group stabilizes the phosphorous center, enhancing coupling efficiency.

- Solubility : The 2-cyanoethoxy group improves solubility in organic solvents (e.g., acetonitrile) during solid-phase synthesis .

Experimental Validation: - Compare coupling yields with analogs lacking the 2-cyanoethoxy group (e.g., tert-butyldimethylsilyl-protected derivatives) using HPLC quantification .

- Conduct kinetic studies under varying temperatures to assess activation energy differences.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] for CHNOP: calc. 382.15) .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm (C≡N stretch) and 1250 cm (P=O) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., vasodilation vs. neuroprotection)?

Methodological Answer:

Contradictions may arise from:

- Model Systems : Differences in in vitro (cell lines) vs. in vivo (rodent) models.

- Dosage and Administration : Variability in bioavailability due to ester hydrolysis rates .

Strategies: - Dose-Response Studies : Use a range of concentrations (nM to μM) to identify therapeutic windows.

- Metabolite Profiling : LC-MS to track degradation products (e.g., free nicotinic acid derivatives) that may contribute to off-target effects .

- Pathway-Specific Assays : Employ siRNA knockdown or CRISPR-Cas9 to isolate receptor/enzyme targets (e.g., NMDA receptors for neuroprotection) .

Basic: What structural analogs of this compound have been studied, and how do they differ in activity?

Methodological Answer:

Key analogs and their distinguishing features:

Experimental Design:

- Synthesize analogs via modular substitution and compare bioactivity in standardized assays (e.g., vasodilation in aortic rings) .

Advanced: What computational approaches can predict the compound’s interaction with neurological targets (e.g., Alzheimer’s-related proteins)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to β-amyloid or tau proteins. Prioritize poses with lowest binding energy (< -8 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of interactions (e.g., hydrogen bonds with His13 in β-amyloid) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .

Basic: How should researchers handle the compound’s susceptibility to hydrolysis during storage?

Methodological Answer:

- Storage Conditions : Store at -20°C under argon in anhydrous solvents (e.g., acetonitrile) .

- Stability Testing : Monitor degradation via P NMR monthly; discard if phosphate byproduct exceeds 5% .

- Lyophilization : For long-term storage, lyophilize as a tert-butylamine salt to enhance stability .

Advanced: What strategies can elucidate the compound’s dual role in cardiovascular and neurological systems?

Methodological Answer:

- Transcriptomic Profiling : RNA-seq of treated endothelial cells vs. neuronal cells to identify overlapping pathways (e.g., NO synthase activation) .

- Pharmacological Inhibition : Use selective inhibitors (e.g., L-NAME for NO synthase) to dissect mechanism contributions .

- Cross-Species Studies : Compare effects in zebrafish (cardiovascular) and murine Alzheimer’s models to assess conserved mechanisms .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of diisopropylamine byproducts .

- Waste Disposal : Quench phosphoramidite residues with 10% aqueous ammonia before disposal .

Advanced: How can researchers address batch-to-batch variability in biological assays?

Methodological Answer:

- Quality Control (QC) : Implement strict HPLC purity thresholds (>98%) and P NMR validation for each batch .

- Standardized Protocols : Use internal controls (e.g., a reference inhibitor) in every assay to normalize results .

- Interlaboratory Reproducibility : Share samples with collaborating labs to confirm findings using blinded studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.